6-Chloro-2-iodopyridin-3-ol

Immuno-oncology Enzymology Medicinal Chemistry

Essential building block for medicinal chemistry & IDO1 inhibitor research. Unique ortho-halogen pattern enables sequential cross-coupling for complex pyridines. Superior to 2-iodo-3-hydroxypyridine due to 6-Cl group altering regioselectivity. Validated 75% yield large-scale synthesis ensures scalable, cost-effective supply.

Molecular Formula C5H3ClINO
Molecular Weight 255.44 g/mol
CAS No. 188057-26-3
Cat. No. B060944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-iodopyridin-3-ol
CAS188057-26-3
Molecular FormulaC5H3ClINO
Molecular Weight255.44 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1O)I)Cl
InChIInChI=1S/C5H3ClINO/c6-4-2-1-3(9)5(7)8-4/h1-2,9H
InChIKeyFWIMPBYPMQSSCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-2-iodopyridin-3-ol (CAS 188057-26-3): A Strategic Halogenated Pyridine for Advanced Synthesis and Biological Research


6-Chloro-2-iodopyridin-3-ol (CAS 188057-26-3) is a polyhalogenated pyridine featuring a reactive iodine atom at the 2-position, a chlorine atom at the 6-position, and a hydroxyl group at the 3-position, which enables diverse chemical modifications [1]. This heterocyclic scaffold serves as a versatile building block in organic synthesis, particularly for sequential cross-coupling reactions, and has been identified as a potent inhibitor of indoleamine 2,3-dioxygenase (IDO) with a reported Ki of 0.0005 µM . Its unique substitution pattern provides a defined chemical space for the development of complex molecules in pharmaceutical and materials science research [1].

Why 6-Chloro-2-iodopyridin-3-ol Cannot Be Replaced by Common Pyridine Analogs


The specific ortho-relationship of the iodo and hydroxyl groups in 6-chloro-2-iodopyridin-3-ol enables unique reactivity profiles not shared by its close analogs, such as 2-iodo-3-hydroxypyridine or 6-bromo-2-iodopyridin-3-ol [1]. For instance, the presence of the 6-chloro substituent significantly alters the electron density of the aromatic ring, influencing both the rate and regioselectivity of palladium-catalyzed cross-coupling reactions at the C2-iodide site . Furthermore, this compound's specific halogenation pattern is critical for high-affinity biological interactions, as demonstrated by its sub-nanomolar inhibition of IDO, an activity that is not a general property of the 2-iodo-3-hydroxypyridine class . Generic substitution would therefore compromise synthetic efficiency, reaction selectivity, and the intended biological activity of downstream products.

Quantitative Differentiation of 6-Chloro-2-iodopyridin-3-ol (CAS 188057-26-3): A Guide for Scientific Selection


IDO1 Inhibitory Potency: A Key Differentiation from Non-Chlorinated Analog 2-Iodo-3-hydroxypyridine

6-Chloro-2-iodopyridin-3-ol acts as a potent and selective inhibitor of indoleamine 2,3-dioxygenase (IDO), with a reported Ki value of 0.0005 µM (0.5 nM) in vitro . This specific inhibitory activity is not reported for the simpler, non-chlorinated analog 2-iodo-3-hydroxypyridine, highlighting the crucial role of the 6-chloro substituent for high-affinity enzyme binding [1].

Immuno-oncology Enzymology Medicinal Chemistry

Synthetic Efficiency: Validated Multi-Gram Iodination Yield

A robust synthetic protocol for 6-chloro-2-iodopyridin-3-ol has been established, utilizing 6-chloropyridin-3-ol as the starting material and achieving a 75% isolated yield at a 112-gram scale . This contrasts with the synthesis of the regioisomeric 6-chloro-3-iodopyridin-2-ol, which may require more complex sequences involving protecting group strategies to control regioselectivity .

Process Chemistry Organic Synthesis Scale-up

Reactivity Profile: Enhanced Versatility via Ortho-Iodo-Hydroxyl Motif

The presence of both an iodo and a hydroxyl group in an ortho relationship on the pyridine ring confers unique synthetic versatility . The C-I bond is highly reactive towards oxidative addition with palladium(0) catalysts, enabling selective Suzuki, Sonogashira, and other cross-coupling reactions. The ortho-hydroxyl group can subsequently direct further functionalization via C-H activation or be converted into a triflate, providing a second orthogonal handle for diversification . This contrasts with 2-iodo-3-hydroxypyridine, where the absence of the 6-chloro substituent alters the electron density and may reduce the chemo- and regioselectivity of certain transformations [1].

Cross-coupling C-H Activation Building Blocks

Physical Property Differentiation for Storage and Handling

The physical properties of 6-chloro-2-iodopyridin-3-ol, such as its melting point of 191-193°C and light sensitivity, are key considerations for procurement and handling . Its density of 2.219 g/cm³ and molecular weight of 255.44 g/mol are standard for a dihalogenated pyridine [1]. While these properties are similar to those of 6-bromo-2-iodopyridin-3-ol (MW 299.89 g/mol, CAS 188057-35-4), the chloro-analog's lower molecular weight and different halogen composition can influence its solubility, crystallization behavior, and reactivity in specific applications .

Stability Logistics Procurement

Defined Research and Application Scenarios for 6-Chloro-2-iodopyridin-3-ol


Immuno-Oncology Lead Discovery and Tool Compound Development

The sub-nanomolar inhibition of IDO1 (Ki = 0.0005 µM) makes 6-chloro-2-iodopyridin-3-ol a valuable chemical starting point for medicinal chemists investigating the IDO pathway in cancer immunotherapy . This compound can serve as a potent tool compound for target validation studies or as a scaffold for lead optimization efforts aimed at developing novel IDO1 inhibitors, a role for which the non-chlorinated analog 2-iodo-3-hydroxypyridine is not well-suited.

Scaffold for Advanced Heterocyclic Library Synthesis via Sequential Cross-Coupling

The orthogonal reactivity of the C2-iodo, C3-hydroxyl, and C6-chloro groups allows for the controlled, sequential diversification of this pyridine core . This makes it an ideal building block for generating libraries of highly functionalized pyridine-containing compounds, a capability not present in simpler analogs like 2-iodo-3-hydroxypyridine, which lack the third reactive handle for late-stage functionalization [1].

Scalable Synthesis of Complex Pharmaceutical Intermediates

The established large-scale synthesis of 6-chloro-2-iodopyridin-3-ol, with a 75% isolated yield from 6-chloropyridin-3-ol, provides a reliable and cost-effective route for producing this key intermediate on a multi-gram to kilogram scale . This validated procedure de-risks the procurement of larger quantities for process chemistry development and manufacturing campaigns, offering a clear advantage over regioisomers that require more complex or lower-yielding synthetic sequences.

Crystallography and Materials Science for Halogen-Bonding Studies

The presence of a heavy iodine atom and a chlorine atom, combined with a hydrogen-bond donating hydroxyl group, makes this compound an interesting candidate for crystal engineering and halogen-bonding studies . Its well-defined crystal structure provides a platform for investigating non-covalent interactions, such as I···Cl or I···O halogen bonds, which are relevant in the design of new materials and supramolecular assemblies, differentiating it from analogs that may adopt different packing motifs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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